molecular formula C12H16O3 B8285002 4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol

4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol

Cat. No.: B8285002
M. Wt: 208.25 g/mol
InChI Key: PTXXMEXTSIKGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol is a phenolic compound featuring a 1,3-dioxane ring (a six-membered cyclic acetal) substituted with two methyl groups at the 2-position and a para-substituted phenol moiety at the 5-position. The dioxane ring contributes to its stereochemical and electronic properties, while the phenolic hydroxyl group enhances its reactivity in hydrogen bonding and acid-base interactions .

This compound is structurally significant in pharmaceutical chemistry. For instance, it serves as a key intermediate in the synthesis of E3710, a proton pump inhibitor (PPI) developed for gastroesophageal reflux disease (GERD). E3710 incorporates the dioxane-phenol moiety as part of a pyridine-methylsulfinyl benzimidazole structure, highlighting its role in enhancing metabolic stability and acid-neutralizing efficacy . Synthetic routes to such derivatives often involve transesterification-acetalization tandem processes or nucleophilic substitutions, as demonstrated in the preparation of related cyclic acetals .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2,2-dimethyl-1,3-dioxan-5-yl)phenol

InChI

InChI=1S/C12H16O3/c1-12(2)14-7-10(8-15-12)9-3-5-11(13)6-4-9/h3-6,10,13H,7-8H2,1-2H3

InChI Key

PTXXMEXTSIKGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)C2=CC=C(C=C2)O)C

Origin of Product

United States

Comparison with Similar Compounds

(a) 4-[threo-5-(Methoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]phenol

  • Structure: Contains a 1,3-dioxolane ring (five-membered cyclic acetal) with a methoxymethyl substituent at the 5-position and a phenol group at the 4-position.
  • Key Differences: Smaller ring size (dioxolane vs. The methoxymethyl group increases hydrophilicity compared to the unsubstituted dioxane-phenol compound.

(b) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Acetate

  • Structure : A dioxolane derivative with an ester-functionalized methyl group.
  • Key Differences: Replacement of the phenolic hydroxyl with an acetate group reduces hydrogen-bonding capacity and alters solubility (lipophilic vs. hydrophilic). Demonstrated utility in polymer chemistry and as a biodegradable solvent precursor .

(c) 2-Phenyl-1,3-dioxane-5,5-dimethanol

  • Structure : A dioxane ring with two hydroxymethyl groups at the 5-position and a phenyl substituent.
  • Key Differences: The diol groups enhance water solubility and enable chelation or coordination chemistry. Lacks the phenolic moiety, limiting redox or acidic properties .

Substituent-Variant Phenolic Compounds

(a) 4-(Methoxymethyl)phenol

  • Structure: A phenol with a methoxymethyl group at the para position.
  • Key Differences :
    • Absence of the cyclic acetal reduces steric hindrance and ring-dependent stability.
    • Simpler synthesis but lower metabolic resistance compared to cyclic analogues .

(b) 4-(Ethoxymethyl)phenol

  • Structure: Ethoxy analogue of 4-(methoxymethyl)phenol.
  • Key Differences: Increased alkyl chain length enhances lipophilicity, affecting membrane permeability.

Pharmacologically Active Derivatives

(a) E3710 (Sodium(R)-2-[4-(2,2-Dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methylsulfinyl-1H-benzimidazole)

  • Structure: Incorporates the dioxane-phenol moiety into a benzimidazole-based PPI.
  • Key Differences: The dioxane-phenol group improves pharmacokinetics (e.g., prolonged half-life) compared to earlier PPIs like omeprazole. Demonstrated potent acid suppression in human and dog liver microsome studies .

(b) Maleopimaric Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester

  • Structure: A diterpenoid ester with a dioxane ring.
  • Key Differences: Exhibits low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) compared to non-cyclic esters, suggesting reduced toxicity profiles .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Properties/Applications Reference ID
4-(2,2-Dimethyl-1,3-dioxan-5-yl)phenol 1,3-Dioxane Phenol, methyl PPI intermediate (E3710)
4-[threo-5-(Methoxymethyl)dioxolan-4-yl]phenol 1,3-Dioxolane Phenol, methoxymethyl Antiparasitic screening
4-(Methoxymethyl)phenol Phenol Methoxymethyl Plant-derived metabolite
Maleopimaric Acid (5-Ethyl-dioxan)methyl Ester 1,3-Dioxane Ester, ethyl Low cytotoxicity in cell assays

Research Findings and Implications

  • Stability and Reactivity : Cyclic acetals (dioxane/dioxolane) enhance metabolic stability compared to linear ethers, as seen in E3710’s prolonged activity .
  • Bioactivity: Phenolic groups in cyclic systems show variable efficacy; antiparasitic activity was negligible in dioxolane-phenol derivatives , whereas PPIs benefit from the dioxane-phenol’s electronic effects.
  • Synthetic Accessibility : Dioxane derivatives are preferentially formed over dioxolanes in glycerol-based syntheses due to lower steric constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.